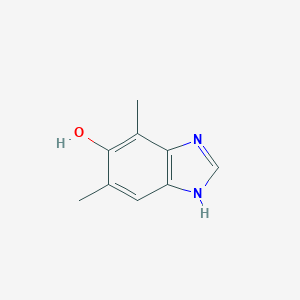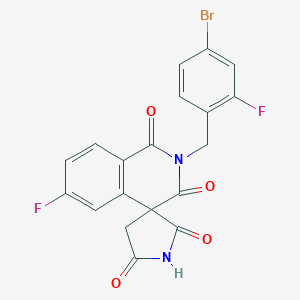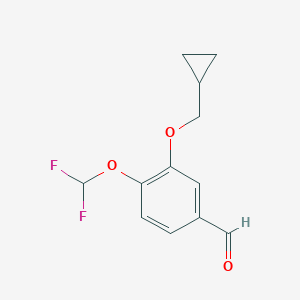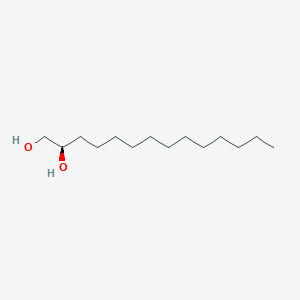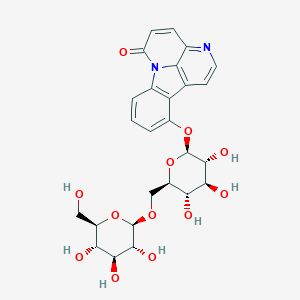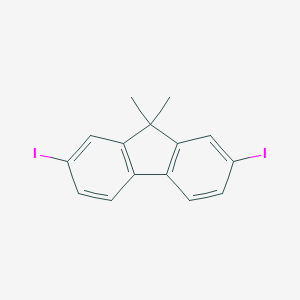
2,7-ジヨード-9,9-ジメチル-9H-フルオレン
概要
説明
2,7-Diiodo-9,9-dimethyl-9H-fluorene is an organic compound belonging to the class of fluorenes. It is a colorless, odorless solid that is soluble in organic solvents. It is a versatile intermediate used for the synthesis of various compounds, such as drugs, dyes, and polymers. Its structure consists of a fluorene core with two iodine substituents. It is a highly reactive compound and is used in a variety of applications in the chemical and pharmaceutical industries.
科学的研究の応用
有機半導体ポリマー
2,7-ジヨード-9,9-ジメチル-9H-フルオレンは、ポリフルオレンの合成における前駆体として役立ちます。ポリフルオレンは、共役ポリマーの一種であり、光学的および電気的特性が知られており、有機光起電力(OPV)や有機発光ダイオード(OLED)などの用途に適しています . フルオレン上のヨウ素置換基は、カップリング反応によるさらなる官能基化を可能にし、さまざまな特性を持つ半導体材料につながります。
ホール輸送材料
この化合物は、その固体状態の特性により、OLEDデバイス用のホール輸送材料の開発に使用されています . ホール輸送層は、OLEDにおいて、発光層への正電荷キャリア(ホール)の移動を促進し、効率的な発光を保証するため、不可欠です。
製薬研究
製薬の分野では、親油性や分子屈折率などの化合物の物理化学的特性が注目されています。この化合物は、潜在的なP-糖タンパク質基質およびCYP450酵素阻害剤として特定されています . これらの特性は、薬物設計および開発において重要であり、化合物の吸収、分布、代謝、排泄(ADME)プロファイルに影響を与えます。
計算化学と分子モデリング
2,7-ジヨード-9,9-ジメチル-9H-フルオレンは、計算化学において、分子モデリングとシミュレーションに使用されています。Amber、GROMACS、Avogadroなどのプログラムは、この化合物を利用して、分子挙動と相互作用を予測できる可視化とシミュレーションを作成します .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as polyfluorenes are known to be used in organic electronics, specifically in light-emitting diodes and organic photovoltaics .
Mode of Action
It is known that similar compounds, such as polyfluorenes, have unique molecular structures that allow for maximum pi-conjugation and planar structure, contributing to their excellent optical and electronic properties .
Biochemical Pathways
It is known that similar compounds, such as polyfluorenes, are used in the synthesis of semiconducting polymers for organic photovoltaics (opv) and as hole transport for organic light-emitting diode (oled) devices .
Pharmacokinetics
It is a substrate for P-glycoprotein and an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . The compound has a lipophilicity (Log Po/w) of 3.41 (iLOGP), 5.72 (XLOGP3), 5.2 (WLOGP), 5.77 (MLOGP), and 6.39 (SILICOS-IT), with a consensus Log Po/w of 5.3 . Its water solubility is classified as poorly soluble .
Action Environment
It is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound . It should be stored in a cool, dry place and is incompatible with oxidizing agents .
生化学分析
Biochemical Properties
2,7-Diiodo-9,9-dimethyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation. For instance, 2,7-Diiodo-9,9-dimethyl-9H-fluorene has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,7-Diiodo-9,9-dimethyl-9H-fluorene has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with transcription factors and other regulatory proteins, the compound can alter the transcriptional activity of these genes, leading to changes in cellular behavior. Furthermore, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2,7-Diiodo-9,9-dimethyl-9H-fluorene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atoms on 2,7-Diiodo-9,9-dimethyl-9H-fluorene can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and behavior, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the degradation products of 2,7-Diiodo-9,9-dimethyl-9H-fluorene may exhibit different biochemical properties and effects on cellular function. In in vitro and in vivo studies, long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and its interactions with cellular components become more pronounced . High doses of 2,7-Diiodo-9,9-dimethyl-9H-fluorene have been associated with toxic effects, including oxidative stress, apoptosis, and disruption of normal metabolic processes. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
2,7-Diiodo-9,9-dimethyl-9H-fluorene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites. Additionally, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can interact with other metabolic enzymes, further influencing the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2,7-Diiodo-9,9-dimethyl-9H-fluorene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its uptake and distribution . Once inside the cell, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s biochemical effects and overall cellular impact.
Subcellular Localization
The subcellular localization of 2,7-Diiodo-9,9-dimethyl-9H-fluorene is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . In these compartments, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can exert its biochemical effects, including enzyme inhibition, gene expression modulation, and alterations in cellular metabolism. The precise localization of the compound is crucial for understanding its mechanism of action and overall impact on cellular function.
特性
IUPAC Name |
2,7-diiodo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514555 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144981-86-2 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




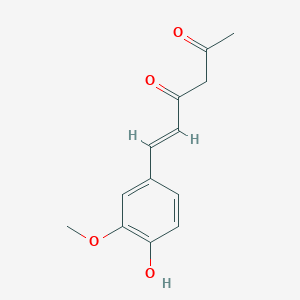
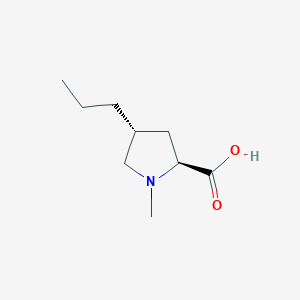

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)

